molecular formula C12H10ClNO B8175274 (3-Chloro-5-(pyridin-3-yl)phenyl)methanol

(3-Chloro-5-(pyridin-3-yl)phenyl)methanol

Cat. No.: B8175274
M. Wt: 219.66 g/mol
InChI Key: ZPDYAFDFEQRPCP-UHFFFAOYSA-N
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Description

(3-Chloro-5-(pyridin-3-yl)phenyl)methanol is an organic compound that features a chlorinated phenyl ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-(pyridin-3-yl)phenyl)methanol typically involves the reaction of 3-chlorobenzaldehyde with pyridine-3-boronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water. The resulting intermediate is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-(pyridin-3-yl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: (3-Chloro-5-(pyridin-3-yl)phenyl)ketone.

    Reduction: 3-Chloro-5-(pyridin-3-yl)phenylmethane.

    Substitution: (3-Methoxy-5-(pyridin-3-yl)phenyl)methanol.

Scientific Research Applications

(3-Chloro-5-(pyridin-3-yl)phenyl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (3-Chloro-5-(pyridin-3-yl)phenyl)methanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-5-(pyridin-3-yl)phenyl)propan-1-ol: Similar structure but with a propanol group instead of methanol.

    (3-Chloro-5-(pyridin-3-yl)phenyl)ketone: Similar structure but with a ketone group instead of methanol.

Uniqueness

(3-Chloro-5-(pyridin-3-yl)phenyl)methanol is unique due to its specific combination of a chlorinated phenyl ring and a pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(3-chloro-5-pyridin-3-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-12-5-9(8-15)4-11(6-12)10-2-1-3-14-7-10/h1-7,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDYAFDFEQRPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CC(=C2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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